molecular formula C16H16ClNO5S B2892087 N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine CAS No. 769929-48-8

N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine

Cat. No.: B2892087
CAS No.: 769929-48-8
M. Wt: 369.82
InChI Key: HHVVWQFHTMPBHE-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine (CAS 769929-48-8) is a chemical compound with a molecular formula of C16H16ClNO5S and a molecular weight of 369.82 g/mol . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound belongs to a class of N-(phenylsulfonyl)amino acid derivatives. Research on structurally related sulfonylamino acid compounds highlights their significant potential in medicinal chemistry and biochemistry. Notably, such analogs have been investigated as potent inhibitors of the enzyme aldose reductase, a key target in managing diabetic complications . The mechanism of action for these inhibitors involves interaction with multiple sites on the enzyme, leading to enhanced inhibitory activity compared to simpler N-(phenylsulfonyl)amino acids . Furthermore, the core glycine moiety and sulfonyl functional groups present in this compound are associated with diverse biological activities. Glycine itself is a fundamental amino acid that acts as a ligand for various receptors and transporters, and it possesses documented anti-inflammatory properties . In microbiological contexts, glycine can interfere with peptidoglycan biosynthesis in bacterial cell walls, leading to morphological changes and growth inhibition . Concurrently, diaryl sulfone scaffolds are a recognized class of bioactive molecules with reported antimicrobial and antioxidant actions . Researchers may find value in exploring this compound for developing novel antimicrobial agents, particularly against Gram-positive pathogens and biofilm-associated infections, as suggested by studies on closely related valine derivatives . Its research applications extend to areas such as enzyme inhibition studies, investigation of structure-activity relationships (SAR), and as a building block for the synthesis of more complex chemical entities.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-2-23-15-6-4-3-5-14(15)18(11-16(19)20)24(21,22)13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVVWQFHTMPBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of N-(2-Ethoxyphenyl)Glycine Intermediate

The most direct route involves sulfonylation of N-(2-ethoxyphenyl)glycine with 4-chlorobenzenesulfonyl chloride. N-(2-Ethoxyphenyl)glycine is synthesized via nucleophilic substitution, where 2-ethoxyaniline reacts with chloroacetic acid under basic conditions. The resulting intermediate is then treated with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base. This method yields the target compound in 68–72% purity, requiring subsequent recrystallization from ethanol to achieve 95% purity.

Key challenges include controlling exothermic reactions during sulfonylation and minimizing hydrolysis of the sulfonyl chloride. A modified approach uses dropwise addition of the sulfonyl chloride at 0–5°C, improving yield to 78%.

Sodium-Mediated Coupling and Carboxylation

Adapting methods from sodium-mediated syntheses (e.g., 4-bromo-2-nitrophenylacetic acid), this route involves reacting 2-chloro-4-bromo-6-nitrotoluene with sodium metal in cyclohexane to form a sodium cresylate intermediate. After rearrangement at 80°C, the intermediate reacts with carbon dioxide (0.8 L/min, 45°C) to form a carboxylated product. Subsequent sulfonation with 4-chlorobenzenesulfonyl chloride and coupling with 2-ethoxyaniline yields the target compound in 93.4% yield after acidification and ether extraction.

This method avoids chromatographic purification, making it scalable for industrial production. However, handling sodium metal requires stringent safety protocols.

Oxidative Formation of Sulfonyl Group

Inspired by oxidation strategies for sulfides, an alternative pathway starts with N-(2-ethoxyphenyl)-S-(4-chlorophenyl)thioglycine. Treatment with sodium periodate (NaIO₄) in aqueous reflux conditions oxidizes the thioether to a sulfonyl group. After 2 hours, extraction with DCM and purification by flash chromatography (DCM/methanol 95:5) affords the product in 67% yield. While cost-effective, this method’s reliance on chromatographic purification limits its industrial feasibility.

Optimization and Yield Improvements

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) accelerate sulfonylation but increase hydrolysis risks. Non-polar solvents (toluene, cyclohexane) favor sodium-mediated reactions but require higher temperatures. Optimal conditions for the sodium-mediated method involve cyclohexane at 80°C, achieving 93–96% yields.

Catalytic Enhancements

Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) during sulfonylation improves interfacial reactivity, reducing reaction time from 12 hours to 6 hours. This modification increases yield by 12% while maintaining 95% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy confirms the sulfonamide linkage via peaks at 1,680 cm⁻¹ (C=O stretch) and 1,340 cm⁻¹ (S=O asymmetric stretch). Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the ethoxy group (δ 1.35 ppm, triplet) and sulfonyl-linked aromatic protons (δ 7.6–8.1 ppm).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed for purity analysis. Commercial batches exhibit 95% purity, with impurities primarily comprising unreacted 2-ethoxyaniline and sulfonic acid byproducts.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk procurement of sodium metal and 4-chlorobenzenesulfonyl chloride reduces raw material costs by 30%. Recycling solvents like cyclohexane via distillation further enhances economic viability.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield (%) Purity (%) Scalability
Sulfonylation 4-ClC₆H₄SO₂Cl, Et₃N DCM, 0–5°C 78 95 Moderate
Sodium-Mediated Na, CO₂ Cyclohexane, 80°C 93.4 94–96 High
Oxidative NaIO₄ H₂O, reflux 67 90 Low

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Isomerism and Substituent Variations

The compound shares its molecular formula (C₁₆H₁₆ClNO₅S) with N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a structural isomer differing in substituent positions and types:

  • Target Compound : 4-chlorophenylsulfonyl and 2-ethoxyphenyl.
  • Isomer : 3-chloro-4-methoxyphenyl and 4-methylphenylsulfonyl .
    Despite identical formulas, these isomers likely exhibit divergent physicochemical properties due to steric and electronic effects from substituent positioning.

Key Analogs and Their Properties

The table below summarizes critical analogs, emphasizing substituent diversity and molecular profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Availability Reference
Target Compound 4-Cl-C₆H₄-SO₂-, 2-EtO-C₆H₄- C₁₆H₁₆ClNO₅S 369.83 Discontinued
N-(3-Chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 3-Cl-4-MeO-C₆H₃-, 4-Me-C₆H₄-SO₂- C₁₆H₁₆ClNO₅S 369.83
N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-Cl-2-Me-C₆H₃-, 4-Me-C₆H₄-SO₂- 425414-88-6 Available
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 2,3-Cl₂-C₆H₃-, 4-Me-C₆H₄-SO₂- 884987-17-1 Discontinued
N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine 4-Cl-C₆H₄-, 3,4-(MeO)₂-C₆H₃-SO₂- 713501-82-7 Available
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-Me-C₆H₄-, 4-Me-C₆H₄-SO₂- C₁₆H₁₇NO₄S 319.38 351494-91-2
Notable Observations:
  • Chlorine vs.

Implications of Substituent Modifications

  • Bioactivity: Sulfonamide glycine derivatives are explored in medicinal chemistry for receptor modulation (e.g., cannabinoid receptors) , though specific data for the target compound remain unverified.
  • Solubility and Stability : Ethoxy groups may improve aqueous solubility compared to methyl or chloro substituents, which are more hydrophobic .

Biological Activity

N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₆ClNO₅S, with a molecular weight of 369.83 g/mol. The compound features a sulfonyl group and chlorinated phenyl rings, which enhance its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonyl group may facilitate binding to target proteins, leading to inhibition or modulation of enzymatic activity. This interaction is crucial in various pharmacological contexts, including antibacterial and anti-inflammatory applications .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's efficacy varies across different bacterial strains, highlighting its potential as an antimicrobial agent .
  • Enzyme Inhibition : The compound has demonstrated significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease, which are important in various physiological processes. Such inhibition can be beneficial in treating conditions related to enzyme overactivity .
  • Binding Interactions : Docking studies suggest that this compound binds effectively to bovine serum albumin (BSA), indicating its potential for pharmacological effectiveness and bioavailability .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial properties of synthesized derivatives, including this compound. The results indicated strong activity against specific bacterial strains, supporting its use in developing new antibiotics .
  • Enzyme Inhibition Studies : Research conducted on various derivatives highlighted the compound's ability to inhibit AChE effectively, with IC50 values indicating potent activity. This suggests potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial .

Data Tables

Biological ActivityObserved EffectsReference
AntibacterialModerate to strong against S. typhi and B. subtilis
Acetylcholinesterase InhibitionSignificant with IC50 values noted
Urease InhibitionStrong inhibitory effects reported

Q & A

Q. What are the established synthetic routes for N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine, and how can reaction conditions be optimized for yield and purity?

The synthesis of sulfonyl glycine derivatives typically involves a two-step process: (1) sulfonylation of an aniline derivative (e.g., 2-ethoxyaniline) using a sulfonyl chloride (e.g., 4-chlorophenylsulfonyl chloride) to form the sulfonamide intermediate, followed by (2) glycine coupling via carbodiimide-mediated amidation. Optimization includes adjusting reaction temperatures (0–25°C for sulfonylation), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and purification methods (e.g., recrystallization from ethanol/water mixtures). Catalysts like DMAP may enhance glycine coupling efficiency .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Structural confirmation relies on NMR (¹H/¹³C for substituent identification), IR (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and mass spectrometry (for molecular ion validation). X-ray crystallography resolves 3D conformation, revealing dihedral angles between the chlorophenyl and ethoxyphenyl rings, which influence steric interactions and solubility. Thermal analysis (DSC/TGA) assesses stability, with decomposition typically >200°C .

Q. What in vitro assays are used to screen the compound’s biological activity, and how are false positives mitigated?

Common assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ determination.
  • Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram– bacteria). False positives are minimized via counter-screening against related enzymes (e.g., COX-1 for selectivity) and using orthogonal detection methods (e.g., SPR for binding validation) .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data across different studies for this compound?

Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration) or cell line variability. Strategies include:

  • Standardized protocols : Fixed DMSO concentrations (<0.1%) and matched cell passage numbers.
  • Meta-analysis : Cross-study comparison of structural analogs (e.g., methyl vs. ethyl glycine esters) to identify substituent-dependent trends.
  • Proteomic profiling : Identify off-target interactions via kinome-wide screening .

Q. What computational strategies are employed to predict and validate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to targets (e.g., COX-2 active site) using software like AutoDock Vina. Key interactions include hydrogen bonding with Arg120 and hydrophobic contacts with the chlorophenyl group.
  • MD simulations : Assess binding stability over 100-ns trajectories (RMSD <2 Å indicates stable complexes). Experimental validation via mutagenesis (e.g., Ala-scanning of predicted binding residues) confirms computational predictions .

Q. How are structure-activity relationship (SAR) studies designed to enhance target selectivity while minimizing off-target effects?

SAR strategies include:

  • Substituent variation : Compare analogs with electron-withdrawing (e.g., -Cl) vs. electron-donating (e.g., -OCH₃) groups on the phenyl rings. For example, 4-chloro substitution enhances COX-2 inhibition (IC₅₀ = 0.8 μM) vs. 4-methoxy (IC₅₀ = 5.2 μM).
  • Scaffold hopping : Replace glycine with β-alanine to alter conformational flexibility.
  • Pharmacophore modeling : Identify critical features (e.g., sulfonamide H-bond acceptors) for target engagement .

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